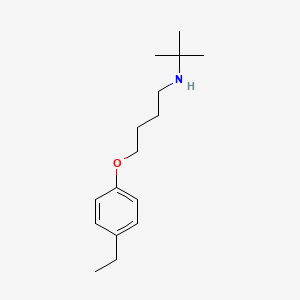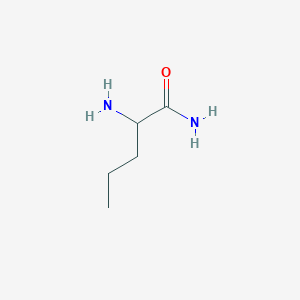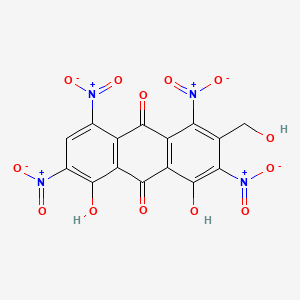
Coenzyme Q10, (2Z)-
Descripción general
Descripción
Coenzyme Q10, also known as ubiquinone, is a naturally occurring compound found in the mitochondria of cells. It plays a crucial role in the production of adenosine triphosphate (ATP), which is essential for cellular energy transfer. Coenzyme Q10 is also a potent antioxidant, protecting cells from oxidative damage. It is found in various dietary sources, including meat, fish, and whole grains, and can also be synthesized in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coenzyme Q10 can be synthesized through several methods. One common approach involves the condensation of a quinone ring with a polyisoprenoid side chain. The quinone ring is typically derived from 2,3-dimethoxy-5-methyl-1,4-benzoquinone, while the polyisoprenoid side chain is synthesized from isoprene units through the mevalonate pathway .
Industrial Production Methods
Industrial production of Coenzyme Q10 often utilizes microbial fermentation. Specific strains of bacteria or yeast are cultured in a nutrient-rich medium, where they produce Coenzyme Q10 as a metabolic byproduct. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme Q10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving Coenzyme Q10 include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. These reactions typically occur under mild conditions, often in organic solvents .
Major Products Formed
The major products formed from the reactions of Coenzyme Q10 include its reduced form, ubiquinol, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Coenzyme Q10 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transfer reactions and redox chemistry.
Biology: Coenzyme Q10 is essential for mitochondrial function and energy production in cells.
Medicine: It is investigated for its potential therapeutic effects in conditions such as heart disease, neurodegenerative disorders, and aging.
Industry: Coenzyme Q10 is used in the formulation of dietary supplements and skincare products due to its antioxidant properties .
Mecanismo De Acción
Coenzyme Q10 exerts its effects primarily through its role in the mitochondrial electron transport chain, where it facilitates the production of ATP. It also functions as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells. Additionally, Coenzyme Q10 has been shown to modulate gene expression and influence various cellular pathways involved in metabolism and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Plastoquinone: Similar in structure to Coenzyme Q10, but found in chloroplasts and involved in photosynthesis.
Ubiquinol: The reduced form of Coenzyme Q10, with similar antioxidant properties.
1,4-Benzoquinone: A simpler quinone compound used in various chemical reactions
Uniqueness
Coenzyme Q10 is unique due to its dual role as an essential component of the mitochondrial electron transport chain and a potent antioxidant. Its ability to modulate gene expression and influence cellular pathways further distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
2-[(2Z,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-LLOLQPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65085-29-2 | |
| Record name | Coenzyme Q10, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COENZYME Q10, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U705VLF0VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)






![Methyl 3-[(2,5-dichlorophenyl)sulfonylamino]thiophene-2-carboxylate](/img/structure/B3061147.png)
